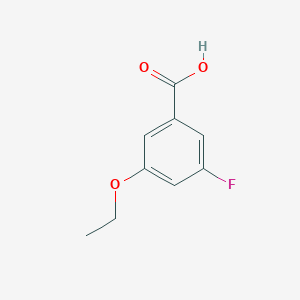

3-Ethoxy-5-fluorobenzoic acid

Description

Overview of Fluorine Chemistry in Organic Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has a rich history and has evolved into a critical discipline within organic synthesis. numberanalytics.comnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that imparts unique characteristics to fluorinated molecules. chinesechemsoc.orgnih.gov Fluorination, the process of introducing fluorine into a molecule, can dramatically alter its physical, chemical, and biological properties. numberanalytics.com This has led to the widespread application of fluorinated compounds in various industries. chinesechemsoc.org

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's properties. tandfonline.com These changes are a direct result of fluorine's unique atomic characteristics, including its small size and high electronegativity. fiveable.menih.gov

The high electronegativity of fluorine creates a strong dipole moment in the carbon-fluorine bond, significantly influencing the electronic distribution within the molecule. tandfonline.comfiveable.me This inductive effect can alter the acidity and basicity of nearby functional groups, thereby modulating the molecule's reactivity. nih.govmdpi.com For instance, the introduction of a fluorine atom can increase the acidity of a carboxylic acid group. mdpi.com The presence of fluorine can also impact the reactivity of the aromatic ring in electrophilic substitution reactions. annexechem.com The electron-withdrawing nature of fluorine can stabilize certain molecular structures and influence reaction pathways. cas.cn

Impact of Fluorine Substitution on Molecular Properties

Contextualization of Benzoic Acid Derivatives in Synthetic Chemistry

Benzoic acid and its derivatives are a fundamental class of compounds in organic chemistry, serving as crucial building blocks and intermediates in a vast array of synthetic applications. annexechem.comwikipedia.org Their structural simplicity and the reactivity of the carboxylic acid group make them highly versatile. annexechem.com

Benzoic acid derivatives are widely used as starting materials for the synthesis of more complex molecules. annexechem.comontosight.ai The carboxyl group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, opening up a wide range of synthetic possibilities. wikipedia.org This versatility makes them indispensable intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. annexechem.comontosight.ai

The benzoic acid scaffold is a common feature in many biologically active compounds. ontosight.aipreprints.org In medicinal chemistry, benzoic acid derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents. ontosight.aichemicalbook.com Their ability to serve as a core structure for modification allows for the fine-tuning of pharmacological properties. nih.gov Similarly, in the agrochemical industry, benzoic acid derivatives are used in the development of herbicides and other crop protection agents. ontosight.ai The introduction of substituents, such as fluorine, onto the benzoic acid ring can significantly enhance the efficacy and selectivity of these compounds. nih.gov

Specific Research Focus: 3-Ethoxy-5-fluorobenzoic Acid

Within the broad class of fluorinated benzoic acids, this compound is a compound of particular interest for targeted research. This molecule features an ethoxy group and a fluorine atom at the meta-positions relative to the carboxylic acid group on the benzene (B151609) ring.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1350539-96-6 | bldpharm.com |

| Molecular Formula | C₉H₉FO₃ | N/A |

| Molecular Weight | 184.17 g/mol | N/A |

| Appearance | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

The specific substitution pattern of this compound provides a compelling rationale for its investigation. The presence of a fluorine atom can enhance biological activity and metabolic stability. lookchem.com The ethoxy group, a common feature in many pharmaceutical compounds, can also influence the molecule's lipophilicity and binding interactions.

The investigation into related compounds underscores the potential of this structural motif. For instance, various fluorinated benzoic acid derivatives are explored as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.comlookchem.com The related compound, 3-Ethoxy-5-fluorophenylboronic acid, is highlighted as a key building block in Suzuki-Miyaura cross-coupling reactions for creating complex molecules with potential therapeutic applications, including anti-cancer agents. chemimpex.com This suggests that this compound could serve as a valuable precursor for a diverse range of biologically active molecules. The strategic placement of the ethoxy and fluoro groups can be used to fine-tune the electronic and steric properties of the molecule, making it a versatile scaffold for combinatorial chemistry and drug design.

Despite the clear rationale for its study, a comprehensive review of the scientific literature reveals significant gaps in the available information specifically concerning this compound. While commercial suppliers list the compound, indicating its accessibility for research, there is a notable scarcity of published studies detailing its synthesis, characterization, and specific applications.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSZCBYBNKSOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxy 5 Fluorobenzoic Acid and Its Analogues

Precursor Synthesis Strategies for Fluorinated Benzoic Acids

The generation of fluorinated benzoic acids serves as a critical first step in the synthesis of 3-Ethoxy-5-fluorobenzoic acid. Several robust methods have been developed for this purpose, each with its own advantages and substrate scope.

One of the prominent methods for synthesizing fluorinated benzoic acids is through the hydrolysis of fluorobenzotrifluorides. The trifluoromethyl group (-CF3) can be converted to a carboxylic acid group (-COOH) under appropriate reaction conditions. This transformation is particularly useful for accessing benzoic acids with fluorine substituents at positions that might be difficult to achieve through other synthetic routes.

The hydrolysis is typically carried out under acidic or basic conditions at elevated temperatures. For instance, the hydrolysis of 3,5-difluorobenzotrifluoride can yield 3,5-difluorobenzoic acid. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the carboxylic acid. The conditions for this type of transformation can be harsh, often requiring strong acids or bases and high temperatures.

A general representation of this reaction is as follows: Ar-CF₃ + H₂O → Ar-COOH + 3HF

The yield of these reactions can be influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups can sometimes hinder the reaction, while electron-donating groups may facilitate it.

Table 1: Examples of Fluorinated Benzoic Acid Synthesis from Fluorobenzotrifluorides

| Starting Material | Product | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 3,5-Difluorobenzotrifluoride | 3,5-Difluorobenzoic acid | H₂SO₄, H₂O, heat | Moderate to Good |

| 2-Chloro-5-fluorobenzotrifluoride | 2-Chloro-5-fluorobenzoic acid | NaOH, H₂O, heat | Good |

| 3-(Trifluoromethyl)benzoyl chloride | 3-(Trifluoromethyl)benzoic acid | H₂O | High |

The oxidation of fluorobenzaldehydes presents a direct and efficient route to the corresponding fluorinated benzoic acids. This method is widely used due to the commercial availability of a variety of substituted benzaldehydes and the high efficiency of the oxidation step.

Various oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) to milder reagents. oregonstate.edust-andrews.ac.uk The choice of the oxidizing agent often depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. For instance, potassium permanganate is a powerful oxidizing agent that can convert aldehydes to carboxylic acids effectively, often under basic conditions followed by acidification. st-andrews.ac.ukscribd.com The use of surfactant-assisted permanganate oxidation has been shown to proceed under mild conditions with high yields. scribd.com

The general reaction is: Ar-CHO + [O] → Ar-COOH

Recent studies have explored more environmentally friendly and selective oxidation methods. For example, the use of sodium chlorite (NaClO₂) in the presence of a scavenger for hypochlorite is a mild and efficient method for the oxidation of aldehydes to carboxylic acids.

Table 2: Oxidation of Fluorobenzaldehydes to Fluorobenzoic Acids

| Starting Material | Product | Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|---|---|

| 3-Fluoro-5-hydroxybenzaldehyde | 3-Fluoro-5-hydroxybenzoic acid | KMnO₄ | Basic, then acidic workup | High |

| 4-Fluorobenzaldehyde | 4-Fluorobenzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Good |

| 2,4-Difluorobenzaldehyde | 2,4-Difluorobenzoic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | >95 |

| 3,5-Difluorobenzaldehyde | 3,5-Difluorobenzoic acid | H₂O₂, Diphenyl diselenide | Water, 20°C, 6h | 78 chemicalbook.com |

A versatile strategy for the synthesis of fluorinated benzoic acids involves the initial halogenation of a suitable aromatic precursor, followed by the introduction of the carboxylic acid group. This two-step approach allows for a high degree of control over the substitution pattern on the aromatic ring.

The first step, halogenation, is typically an electrophilic aromatic substitution reaction where a halogen atom (e.g., Br, Cl) is introduced onto the benzene (B151609) ring. The regioselectivity of this step is governed by the directing effects of the substituents already present on the ring. libretexts.orgmasterorganicchemistry.comstackexchange.comquora.com

Following halogenation, the aryl halide can be converted to the corresponding benzoic acid through several methods. One common method is the formation of a Grignard reagent followed by carboxylation with carbon dioxide. This involves reacting the aryl halide with magnesium metal to form an organomagnesium compound (Grignard reagent), which is then quenched with solid carbon dioxide (dry ice) to yield the magnesium salt of the carboxylic acid. Subsequent acidification provides the desired benzoic acid.

Another approach is through ortho-lithiation, where a strong base like n-butyllithium is used to deprotonate a position ortho to a directing group, followed by quenching with carbon dioxide. Fluorine itself can act as an ortho-directing group in metalation reactions. quora.com

Table 3: Synthesis of Fluorinated Benzoic Acids via Halogenation and Functionalization

| Precursor | Intermediate | Product | Reagents and Conditions | Overall Yield (%) |

|---|---|---|---|---|

| 1,3,5-Trifluorobenzene | 1-Bromo-3,5-difluorobenzene | 3,5-Difluorobenzoic acid | 1. Br₂, FeBr₃; 2. Mg, THF; 3. CO₂, then H₃O⁺ | Good |

| 3,5-Difluoroaniline | 1-Bromo-3,5-difluorobenzene | 3,5-Difluorobenzoic acid | 1. NaNO₂, HBr, CuBr; 2. Mg, THF; 3. CO₂, then H₃O⁺ | Moderate to Good google.com |

| 2,4-Difluoro-3-chlorobenzoic acid | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 1. HNO₃/H₂SO₄; 2. Esterification; 3. H₂/Pd-C; 4. NaNO₂, H₂SO₄, H₂O | 70 semanticscholar.org |

Ethoxylation Techniques for Aromatic Systems

Once a suitable fluorinated precursor, such as 3-fluoro-5-hydroxybenzoic acid, is obtained, the next critical step is the introduction of the ethoxy group. This is typically achieved through etherification reactions.

The Williamson ether synthesis is a classical and widely used method for the formation of ethers. researchgate.netarkat-usa.org In the context of synthesizing this compound, this reaction would involve the deprotonation of a hydroxyl group on the aromatic ring to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide.

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), in a suitable solvent. Phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent, often leading to improved yields and milder reaction conditions. scribd.com

The general scheme for the Williamson ether synthesis is: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + CH₃CH₂-X → Ar-O-CH₂CH₃ + X⁻ (where X = I, Br, OTs)

The efficiency of the Williamson ether synthesis can be influenced by steric hindrance around the reacting centers and the nature of the leaving group. Primary alkyl halides are generally preferred as they are more susceptible to SN2 attack.

Table 4: Conditions for Williamson Ether Synthesis of Aromatic Ethers

| Phenolic Substrate | Ethylating Agent | Base | Catalyst/Solvent | Product |

|---|---|---|---|---|

| 3-Fluoro-5-hydroxybenzoic acid methyl ester | Ethyl iodide | K₂CO₃ | DMF | Methyl 3-ethoxy-5-fluorobenzoate |

| 4-Fluorophenol | Ethyl bromide | NaOH | PTC/Toluene | 4-Ethoxyphenol |

| Nonylphenol | Ethylene (B1197577) oxide | KOH | 18-crown-6 | Ethoxylated nonylphenol scribd.com |

Achieving regioselectivity in the ethoxylation of aromatic systems with multiple potential reaction sites is a key challenge. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of ethoxylation.

In the case of a precursor like 3-fluoro-5-hydroxybenzoic acid, the hydroxyl group is the site for ethoxylation. However, if there were multiple hydroxyl groups, their relative acidities and steric environments would influence the regioselectivity. The fluorine atom, being an electron-withdrawing group, increases the acidity of the phenolic proton, making it more susceptible to deprotonation and subsequent etherification.

The carboxylic acid group is a meta-director in electrophilic aromatic substitutions, while the fluorine atom is an ortho-, para-director. masterorganicchemistry.comstackexchange.comquora.comquora.comdoubtnut.com In the context of nucleophilic substitution for ethoxylation (Williamson synthesis), the reaction occurs at the pre-existing hydroxyl group. Therefore, the primary concern for regioselectivity arises when synthesizing the precursor itself, ensuring the correct placement of the hydroxyl and fluoro groups.

For instance, in a molecule with both a phenolic hydroxyl and a carboxylic acid group, the phenolic hydroxyl is significantly more nucleophilic after deprotonation than the carboxylate anion. Thus, ethoxylation will selectively occur at the phenolic oxygen. Protection of the carboxylic acid group, for example as an ester, can be employed to prevent any potential side reactions, followed by deprotection after the etherification step.

Advanced methodologies for regioselective synthesis often involve the use of directing groups that can guide the reaction to a specific position on the aromatic ring. While this is more common in C-H activation and functionalization, similar principles can be applied in certain etherification strategies.

Targeted Synthesis of this compound

The targeted synthesis of this compound typically involves a multi-step approach, starting from a commercially available substituted benzene derivative. The strategic sequence of introducing the fluoro, ethoxy, and carboxylic acid groups is paramount to achieving the desired 1,3,5-substitution pattern. A common strategy involves starting with a precursor that already contains one or two of the desired functional groups or a group that can be chemically converted into one.

For instance, a plausible route could commence with 3-fluoro-5-hydroxybenzoic acid. This precursor correctly positions the fluorine and a hydroxyl group, which can then be converted to the target ethoxy group. The key transformation in this proposed synthesis is the Williamson ether synthesis, a well-established and versatile method for forming ethers. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comedubirdie.com

Multi-step Reaction Sequences for Positional Isomers

The synthesis of positional isomers of this compound requires different starting materials or a different sequence of reactions to direct the functional groups to the desired positions. The directing effects of the substituents on the aromatic ring play a crucial role in these synthetic strategies.

Synthesis of 2-Ethoxy-5-fluorobenzoic Acid: A potential route could start from 5-fluoro-2-nitrophenol. The nitro group is a strong electron-withdrawing group that can activate the ring for certain reactions and can later be reduced to an amino group and subsequently removed or replaced. The hydroxyl group can first be ethylated via Williamson ether synthesis to yield 1-ethoxy-4-fluoro-2-nitrobenzene. The nitro group can then be reduced to an amine, followed by a Sandmeyer reaction to introduce a cyano group, which can then be hydrolyzed to the carboxylic acid.

Synthesis of 4-Ethoxy-3-fluorobenzoic Acid: A practical starting material for this isomer is 3-fluoro-4-hydroxybenzaldehyde. chemicalbook.com The hydroxyl group can be ethylated to give 4-ethoxy-3-fluorobenzaldehyde. Subsequent oxidation of the aldehyde group, for example, using potassium permanganate or a milder oxidizing agent, would yield the desired 4-ethoxy-3-fluorobenzoic acid. nih.gov An alternative approach involves the hydrolysis of a corresponding ester, such as methyl 4-fluoro-3-methoxybenzoate, to the carboxylic acid, although this would yield the methoxy analogue. chemicalbook.com

Green Chemistry Approaches in the Synthesis of Halogenated Benzoic Acids

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of complex molecules like halogenated benzoic acids.

Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%, meaning all reactant atoms are found in the product, with no byproducts. jocpr.com

Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. nih.govcolby.edu In the proposed synthesis of this compound, the Williamson ether synthesis, being a substitution reaction, has a lower atom economy.

Example Atom Economy Calculation for Williamson Ether Synthesis:

Consider the reaction of 3-fluoro-5-hydroxybenzoic acid with ethyl iodide and potassium carbonate:

C₇H₅FO₃ + C₂H₅I + K₂CO₃ → C₉H₉FO₃ + KI + KHCO₃

Molecular Weight of Desired Product (C₉H₉FO₃): 184.16 g/mol

Molecular Weights of Reactants:

C₇H₅FO₃: 156.11 g/mol

C₂H₅I: 155.97 g/mol

K₂CO₃: 138.21 g/mol

Total Mass of Reactants: 156.11 + 155.97 + 138.21 = 450.29 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (184.16 / 450.29) x 100 ≈ 40.9%

This calculation demonstrates that a significant portion of the reactant mass ends up as byproducts (potassium iodide and potassium bicarbonate), highlighting an area for potential improvement from a green chemistry perspective.

To minimize waste, chemists can explore alternative synthetic routes that utilize more atom-economical reactions. For example, catalytic processes that regenerate the catalyst are preferred over stoichiometric reagents. nih.gov Furthermore, developing solvent-free reaction conditions or using greener solvents like water or ethanol can significantly reduce the environmental impact of the synthesis. orgsyn.org

Environmentally Benign Reagents and Solvents

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including fluorinated benzoic acid derivatives. This involves the strategic selection of reagents and solvents that are less toxic, renewable, and have a reduced environmental footprint.

Water as a Reaction Medium:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the poor solubility of non-polar reactants, techniques such as phase-transfer catalysis can overcome these limitations. For the synthesis of aryl ethers, a key structural feature of this compound, phase-transfer catalysis (PTC) in aqueous media offers a promising green alternative to conventional methods that often rely on volatile organic compounds (VOCs). The use of PTC can facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile, enabling efficient synthesis in an aqueous environment.

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. In the context of synthesizing fluorinated aromatic compounds, ionic liquids can serve as both the solvent and catalyst. For instance, in electrophilic fluorination reactions, imidazolium-based ionic liquids have been shown to be effective media. Furthermore, copper-catalyzed Ullmann diaryl ether synthesis, a potential route to alkoxybenzoic acids, has been successfully demonstrated in ionic liquids, where the catalyst can be immobilized and reused.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique aligns with green chemistry principles by improving energy efficiency. The Williamson ether synthesis, a fundamental reaction for forming the ether linkage in this compound, has been shown to be highly efficient under microwave irradiation. Studies have reported the successful synthesis of various ethers using microwave technology, often in the absence of traditional, high-boiling solvents. For example, the microwave-assisted synthesis of p-alkoxybenzoic acids has been described as a suitable method for introductory organic chemistry laboratories, highlighting its simplicity and efficiency.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The phenomenon of acoustic cavitation provides the energy required for chemical transformations, often at lower temperatures than conventional methods. Ultrasound has been successfully employed in various organic syntheses, including the preparation of benzoic acid derivatives. For instance, an ultrasonic-assisted method for the oxidation of benzyl (B1604629) alcohol compounds to benzoic acid compounds has been reported, showcasing the potential of this technology for green synthesis.

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to organic synthesis. Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can catalyze reactions with high chemo-, regio-, and enantioselectivity. While specific biocatalytic routes for the direct synthesis of this compound are not yet widely reported, the enzymatic synthesis of related compounds, such as 4-hydroxybenzoic acid from renewable feedstocks, demonstrates the potential of this technology. Future research may focus on engineering enzymes for the specific ethoxylation of 3-hydroxy-5-fluorobenzoic acid or for the direct synthesis of the target molecule from bio-based precursors.

The following table summarizes the key features of these environmentally benign approaches:

| Methodology | Green Reagents/Solvents | Key Advantages | Potential Application for this compound Synthesis |

| Phase-Transfer Catalysis | Water | Avoids volatile organic solvents, mild reaction conditions. | Williamson ether synthesis of the ethoxy group onto a fluorinated phenol (B47542) precursor in an aqueous system. |

| Ionic Liquids | Recyclable Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling. | Ullmann-type ether synthesis or nucleophilic aromatic substitution reactions. |

| Microwave-Assisted Synthesis | Often solvent-free or with minimal high-boiling green solvents | Rapid reaction rates, increased energy efficiency, higher yields. | Accelerated Williamson ether synthesis to form the ether linkage. |

| Ultrasound-Assisted Synthesis | Often in aqueous or green solvents | Enhanced reaction rates, milder conditions, reduced energy consumption. | Facilitating the oxidation of a suitable precursor to the carboxylic acid or promoting the etherification step. |

| Biocatalysis | Water, renewable feedstocks | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymatic ethoxylation of a hydroxy-fluorobenzoic acid precursor or de novo synthesis from bio-based starting materials. |

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical production.

Derivatization and Functional Group Transformations of 3 Ethoxy 5 Fluorobenzoic Acid

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of a variety of related compounds with altered physicochemical properties and biological activities.

Esterification of 3-Ethoxy-5-fluorobenzoic acid can be achieved through various standard methods to yield the corresponding esters. These reactions typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. While specific examples for this compound are not extensively documented in publicly available literature, general methods for the esterification of substituted benzoic acids are well-established and applicable.

For instance, Fischer esterification, which involves refluxing the carboxylic acid with an excess of alcohol and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, solid acid catalysts, such as zirconium/titanium-based catalysts, have been shown to be effective for the synthesis of methyl benzoates from various benzoic acids and could likely be applied to the methylation of this compound. The existence of related compounds like methyl 3-ethoxy-5-fluoro-4-nitrobenzoate suggests that the formation of methyl esters from this scaffold is a feasible transformation.

Table 1: Common Esterification Methods Applicable to this compound

| Method | Reagents | Typical Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Corresponding Alkyl 3-ethoxy-5-fluorobenzoate |

| Solid Acid Catalysis | Alcohol (e.g., Methanol), Solid Acid Catalyst (e.g., Zr/Ti) | Varies with catalyst | Corresponding Alkyl 3-ethoxy-5-fluorobenzoate |

| Alkyl Halide Reaction | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Varies with substrate | Corresponding Alkyl 3-ethoxy-5-fluorobenzoate |

The carboxylic acid group of this compound can be readily converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents commonly employed in peptide synthesis. These reagents facilitate the formation of an amide bond by converting the carboxylic acid into a more reactive intermediate.

Standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be utilized for this purpose. The reaction proceeds by mixing the carboxylic acid, an amine, the coupling reagent, and often a base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) in an appropriate solvent.

The synthesis of substituted benzamides is a common strategy in medicinal chemistry, and while specific examples detailing the amidation of this compound are scarce, the formation of amides from structurally similar molecules is well-documented. For example, the synthesis of 2-([1,1′-Biphenyl]-3-yloxy)-5-fluorobenzamide highlights the feasibility of this transformation on a fluorinated benzoic acid derivative. Similarly, the existence of 3-ethoxy-N-(2-methoxyethyl)benzamide, a derivative of 3-ethoxybenzoic acid, further supports the accessibility of amides from this class of compounds.

Table 2: Common Reagents for Amidation of this compound

| Reagent Type | Examples | Role |

| Carbodiimides | DCC, EDC | Activate the carboxylic acid for nucleophilic attack by the amine. |

| Phosphonium Salts | BOP, PyBOP | Form a highly reactive acylphosphonium intermediate. |

| Urnonium/Guanidinium Salts | HBTU, HATU | Generate an activated ester intermediate. |

Reduction to Alcohols:

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (3-ethoxy-5-fluorophenyl)methanol. This transformation is typically accomplished using strong reducing agents that are capable of reducing carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids and is known for its selectivity in the presence of certain other functional groups.

Oxidation to Other Functional Groups:

The oxidation of the carboxylic acid group of this compound to other functional groups is a less common transformation. Carboxylic acids are already in a high oxidation state. However, oxidative degradation or transformation of the aromatic ring or the ethoxy group could potentially occur under harsh oxidizing conditions, though such reactions are generally not synthetically useful for targeted derivatization. There is limited specific information available regarding the controlled oxidation of this compound to other specific functional groups.

Table 3: Reagents for the Reduction of this compound

| Reagent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | (3-ethoxy-5-fluorophenyl)methanol |

| Borane (BH₃·THF or BH₃·SMe₂) | Anhydrous THF | (3-ethoxy-5-fluorophenyl)methanol |

Aromatic Ring Modifications

The aromatic ring of this compound is susceptible to electrophilic and potentially nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents.

The introduction of another halogen atom, such as bromine, onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the ethoxy group, the fluorine atom, and the carboxylic acid group.

The ethoxy group is an activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. Considering these effects, the incoming electrophile (e.g., Br⁺) is most likely to substitute at the positions activated by the ethoxy and fluoro groups and meta to the carboxylic acid. The most probable positions for bromination are therefore at C2 and C6, which are ortho to the ethoxy group and meta to the carboxylic acid group. Position C2 is also ortho to the fluorine atom, which may further influence the reactivity.

While a specific experimental procedure for the bromination of this compound is not detailed in the available literature, the synthesis of 3-Bromo-5-ethoxybenzoic acid is known, indicating that bromination of a similar substituted benzoic acid is a feasible process. Standard brominating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) could potentially be employed.

Table 4: Predicted Regioselectivity of Bromination on this compound

| Position | Directing Effects | Predicted Outcome |

| C2 | ortho to -OEt (activating), ortho to -F (deactivating), meta to -COOH (deactivating) | Favorable |

| C4 | para to -OEt (activating), ortho to -F (deactivating), ortho to -COOH (deactivating) | Less Favorable |

| C6 | ortho to -OEt (activating), meta to -F (neutral), meta to -COOH (deactivating) | Favorable |

Nucleophilic aromatic substitution (SₙAr) on the aromatic ring of this compound is a plausible transformation, with the fluorine atom serving as a potential leaving group. SₙAr reactions are generally favored on electron-deficient aromatic rings and are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Although the carboxylic acid is positioned meta to the fluorine atom, it can still exert an activating effect on the ring for SₙAr reactions. The ethoxy group, being electron-donating, is deactivating for this type of reaction.

The fluorine atom is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack. Therefore, it is conceivable that strong nucleophiles could displace the fluoride (B91410) ion from the aromatic ring.

However, there is a lack of specific documented examples of nucleophilic aromatic substitution reactions being performed on this compound in the readily accessible scientific literature. The feasibility and outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions employed.

Table 5: Factors Influencing Nucleophilic Aromatic Substitution on this compound

| Factor | Influence on SNAr Reaction |

| Fluorine Atom | Good leaving group, activates the carbon for nucleophilic attack. |

| Carboxylic Acid Group | Electron-withdrawing, activates the ring towards nucleophilic attack (meta-directing). |

| Ethoxy Group | Electron-donating, deactivates the ring towards nucleophilic attack. |

| Nucleophile | Strong nucleophiles are required to overcome the partial deactivation by the ethoxy group. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of its three substituents. The ethoxy group (-OEt) is a strongly activating, ortho-, para-director due to its potent +R (resonance) effect. The fluorine atom (-F) is a deactivating ortho-, para-director, exhibiting a -I (inductive) effect that outweighs its +R effect. The carboxylic acid group (-COOH) is a deactivating, meta-director through its -I and -R effects.

In competitive substitution, the most powerful activating group dictates the regiochemical outcome. rsc.org Therefore, the ethoxy group is the dominant directing influence, guiding incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). The positions are also influenced by the other groups; for instance, the C4 and C6 positions are meta to the deactivating carboxyl group, which is consistent with the directing effect of the ethoxy group.

The general outcome for common EAS reactions is the substitution at the C2, C4, and C6 positions, with the specific ratio of isomers being influenced by the steric bulk of the electrophile and reaction conditions. Substitution at the C4 position is often favored due to reduced steric hindrance compared to the C2 and C6 positions, which are flanked by existing substituents.

| Reaction | Reagents | Typical Electrophile (E+) | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-3-ethoxy-5-fluorobenzoic acid |

| Halogenation | Br₂ / FeBr₃ | Br⁺ (Bromonium ion) | 4-Bromo-3-ethoxy-5-fluorobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfo-3-ethoxy-5-fluorobenzoic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 4-Acyl-3-ethoxy-5-fluorobenzoic acid |

Cross-Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable substrates in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern synthetic chemistry for constructing complex molecular frameworks.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, particularly for the synthesis of biaryl compounds prevalent in medicinal chemistry and materials science. gre.ac.uklibretexts.org For this reaction, this compound is typically converted into its corresponding boronic acid derivative, 3-ethoxy-5-fluorophenylboronic acid . This organoboron compound serves as the nucleophilic partner in the catalytic cycle.

The coupling of 3-ethoxy-5-fluorophenylboronic acid with various aryl or vinyl halides (or triflates) is catalyzed by a palladium(0) complex. The reaction proceeds under basic conditions, which are crucial for the transmetalation step. harvard.edu The presence of the fluoro and ethoxy groups on the boronic acid can influence the electronic properties of the biaryl product, affecting its conformation and biological activity. nih.gov

| Reactant 1 | Reactant 2 (Ar-X) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Ethoxy-5-fluorophenylboronic acid | Aryl Bromide (e.g., 4-Bromotoluene) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | 3-Ethoxy-5-fluoro-4'-methyl-1,1'-biphenyl |

| 3-Ethoxy-5-fluorophenylboronic acid | Heteroaryl Halide (e.g., 2-Chloropyridine) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 2-(3-Ethoxy-5-fluorophenyl)pyridine |

Beyond the Suzuki-Miyaura reaction, derivatives of this compound can be employed in other pivotal C-C bond-forming reactions, such as the Mizoroki-Heck and Sonogashira couplings. For these applications, the benzoic acid is typically converted into an aryl halide or triflate to serve as the electrophilic partner.

The Heck reaction couples the aryl halide derivative with an alkene to form a substituted alkene, a reaction catalyzed by palladium complexes. The regioselectivity and stereoselectivity of the addition are key considerations in this process.

The Sonogashira coupling involves the reaction of an aryl halide derivative with a terminal alkyne. nih.gov This reaction, co-catalyzed by palladium and copper complexes, is a highly efficient method for the synthesis of arylalkynes, which are important structures in materials science and precursors for other functional groups. scielo.org.mx

| Reaction Type | Derivative of this compound | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|---|

| Heck Reaction | 4-Iodo-3-ethoxy-5-fluorobenzoic acid methyl ester | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Substituted Stilbene Derivative |

| Sonogashira Coupling | 4-Iodo-3-ethoxy-5-fluorobenzoic acid methyl ester | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Disubstituted Alkyne Derivative |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For aromatic carboxylic acids like 3-Ethoxy-5-fluorobenzoic acid, direct analysis by GC can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column. Therefore, derivatization is a common prerequisite to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl ester. researchgate.net This process enhances thermal stability and improves peak shape and resolution.

The analysis of fluorobenzoic acids, after derivatization with reagents like BF₃·MeOH, can be effectively carried out using GC coupled with mass spectrometry (GC-MS). researchgate.net This combination not only separates the components of a mixture but also provides structural information, confirming the identity of the analyte. The retention of the derivatized compound is dependent on the specific conditions of the analysis, including the type of capillary column, the temperature program, and the carrier gas flow rate. nist.gov While specific GC parameters for this compound are not widely published, typical conditions for related benzoic acid derivatives provide a clear guideline.

Table 1: Representative Gas Chromatography (GC) Conditions for Benzoic Acid Derivatives

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Derivatization | Esterification (e.g., with BF₃·MeOH) | Increases volatility and thermal stability for GC analysis. researchgate.net |

| Column Type | Capillary Column (e.g., HP-5MS, DB-1, DB-5) | Provides high-resolution separation of analytes. nist.gov |

| Stationary Phase | Non-polar (e.g., Polysiloxane-based) | Separates compounds based on boiling point and polarity differences. |

| Carrier Gas | Inert Gas (e.g., Helium, Nitrogen, Hydrogen) | Transports the analyte through the column without reacting with it. nist.gov |

| Temperature Program | Ramped temperature increase (e.g., 40°C to 280°C) | Allows for the elution of compounds with a wide range of boiling points. nist.gov |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Provides identification (MS) or quantification (FID) of the eluted compound. nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical method used to separate mixtures, identify compounds, and assess purity. For aromatic carboxylic acids, TLC is a principal technique. nih.gov The separation is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel or polyamide coated on a plate) and a liquid mobile phase. researchgate.netakjournals.com

The choice of stationary and mobile phases is critical for achieving effective separation of benzoic acid derivatives. researchgate.net Normal-phase TLC on silica gel plates often utilizes a solvent system containing a non-polar component (like hexane), a more polar component, and an acidic or basic modifier (e.g., acetic acid or ammonia) to suppress ionization of the carboxylic acid, thereby reducing "streaking" and improving spot definition. researchgate.nettamu.edu The polarity of the solvent mixture can be adjusted to optimize the retention factor (Rf) values. Reversed-phase (RP-18) and polyamide plates are also employed, offering different selectivity. akjournals.com Visualization of the separated spots is typically achieved using a UV lamp (as aromatic rings absorb UV light) or by staining with a suitable reagent like bromocresol green. tamu.edu

Table 2: Common Thin-Layer Chromatography (TLC) Systems for Benzoic Acid Derivatives

| Stationary Phase | Mobile Phase (Eluent) System | Principle |

|---|---|---|

| Silica Gel G | Light petroleum–acetone (2:1) saturated with ethylene (B1197577) glycol | Normal-phase partition chromatography. tamu.edu |

| Silica Gel | Hexane-propanol-2 (9.5:0.5) with modifiers (e.g., CO₂, CH₃COOH, NH₃) | Normal-phase adsorption chromatography where modifiers in the gas phase alter surface acidity and improve separation. researchgate.netakjournals.com |

| Polyamide | Aqueous solutions of α-cyclodextrin | The mobile phase forms inclusion complexes with the analytes, affecting their mobility based on molecular size and structure. researchgate.net |

| Reversed-Phase (RP-18) | Propanol-2–water (6:4) with CO₂ atmosphere | Reversed-phase chromatography where a non-polar stationary phase is used with a polar mobile phase. akjournals.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₉H₉FO₃. appchemical.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and oxygen (15.999 u), the theoretical elemental composition can be precisely calculated. The molecular weight of the compound is 184.16 g/mol . appchemical.com A comparison between the theoretical values and the experimental results from an elemental analyzer provides critical verification of the compound's identity and stoichiometric integrity.

Table 3: Elemental Composition of this compound (C₉H₉FO₃)

| Element | Symbol | Atomic Weight (u) | Atoms in Formula | Total Mass (u) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 58.71% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.93% |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.32% |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.06% |

| Total | | | | 184.166 | 100.00% |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₉FO₃ |

| Acetic Acid | C₂H₄O₂ |

| Acetone | C₃H₆O |

| Ammonia | NH₃ |

| Bromocresol green | C₂₁H₁₄Br₄O₅S |

| Carbon Dioxide | CO₂ |

| Ethylene glycol | C₂H₆O₂ |

| Hexane | C₆H₁₄ |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of compounds like 3-ethoxy-5-fluorobenzoic acid at the electronic level. These methods provide deep insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP, can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. Such calculations have been performed on various substituted benzoic acids to understand how different functional groups influence the molecular structure.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating regions susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Predicted Geometrical Parameters for Substituted Benzoic Acids from DFT Studies

| Parameter | Typical Value | Compound Class |

| C-F Bond Length | ~1.35 Å | Fluorobenzoic Acids |

| C-O (Aromatic) Bond Length | ~1.36 Å | Alkoxybenzoic Acids |

| C=O (Carboxyl) Bond Length | ~1.21 Å | Benzoic Acids |

| C-O (Carboxyl) Bond Length | ~1.36 Å | Benzoic Acids |

| O-H (Carboxyl) Bond Length | ~0.97 Å | Benzoic Acids |

While DFT is widely used, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can also be employed. HF theory provides a good starting point for molecular orbital calculations but does not account for electron correlation. MP2 calculations, which build upon HF theory by including electron correlation, generally offer more accurate predictions for molecular geometries and energies, albeit at a higher computational cost. For substituted benzoic acids, these methods have been used to refine structural parameters and calculate interaction energies, particularly for studies involving hydrogen bonding and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ethoxy group, indicating these are the primary sites for donating electrons in a reaction (nucleophilicity). The LUMO, conversely, would likely be distributed over the carboxylic acid group and the aromatic ring, representing the regions most likely to accept electrons (electrophilicity).

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron Donor (Nucleophile) |

| LUMO | -1.2 | Electron Acceptor (Electrophile) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of Chemical Stability |

Note: These are illustrative values based on similar aromatic carboxylic acids.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as solvents.

The flexibility of the ethoxy and carboxylic acid groups in this compound gives rise to different possible conformations. The primary degrees of freedom are the rotation around the C(ring)-O(ethoxy) bond and the C(ring)-C(carboxyl) bond.

The behavior of this compound in solution is significantly influenced by the solvent. MD simulations using explicit solvent models or implicit continuum models (like the Polarizable Continuum Model, PCM) can be used to study these effects. ucl.ac.ukdntb.gov.ua

In polar solvents, the solvent molecules will interact with the polar sites of the solute, particularly the carboxylic acid group, through hydrogen bonding and dipole-dipole interactions. This can affect the conformational preferences of the molecule. For example, the formation of hydrogen bonds between the carboxylic acid group and a protic solvent can influence the rotational barrier of the C-C bond and the acidity of the proton. Studies on substituted benzoic acids in various solvents have shown that the degree of solute-solvent interaction can impact spectroscopic properties and chemical reactivity. researchgate.net The interplay between the hydrophobic benzene (B151609) ring and the hydrophilic carboxylic acid group will also dictate how the molecule orients itself at interfaces or interacts with other molecules in solution.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling encompasses a range of computational techniques aimed at understanding how the chemical structure of a compound influences its biological activity. These models are crucial for rational drug design, allowing scientists to identify the key molecular features, or pharmacophores, responsible for a desired biological effect. For derivatives of this compound, SAR studies can help in designing more potent and selective molecules by systematically modifying the parent structure and predicting the resulting changes in activity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In QSAR studies, various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are correlated with experimentally determined biological data. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., molecular connectivity indices) parameters.

Similarly, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, revealed that inhibitory activity is influenced by hydrophobicity, molar refractivity, and aromaticity nih.gov. The presence of a hydroxyl group was found to be beneficial for activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased the inhibitory effect nih.gov.

These examples highlight how QSAR can be a valuable tool in understanding the structural requirements for the biological activity of benzoic acid derivatives. A hypothetical QSAR study on a series of this compound derivatives could involve synthesizing a library of analogs with variations in the ethoxy and fluoro substituents, as well as modifications to the carboxylic acid group. By measuring the biological activity of these compounds against a specific target and calculating a range of molecular descriptors, a statistically significant QSAR model could be developed. Such a model would provide valuable insights into the key structural features driving the activity and guide the design of more potent compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzoic Acid Derivatives

| Descriptor Type | Specific Descriptor | Predicted Activity/Property | Reference Compound Class |

| Topological | Second-order molecular connectivity index (²χ) | Antimicrobial activity | 2-Chlorobenzoic acid derivatives nih.gov |

| Topological | Valence second-order molecular connectivity index (²χv) | Antimicrobial activity | 2-Chlorobenzoic acid derivatives nih.gov |

| Hydrophobic | LogP (Partition coefficient) | FabH inhibition | Benzoylaminobenzoic acid derivatives nih.gov |

| Steric | Molar Refractivity | FabH inhibition | Benzoylaminobenzoic acid derivatives nih.gov |

| Electronic | Hammett constants | Binding to bovine serum albumin | Substituted benzoic acids nih.gov |

| Indicator | Presence of -OH group | FabH inhibition | Benzoylaminobenzoic acid derivatives nih.gov |

This table is generated based on findings from studies on various benzoic acid derivatives and serves as an illustrative example of descriptors that could be relevant for QSAR studies of this compound derivatives.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a specific protein target. This method is instrumental in understanding the molecular basis of drug action, as it can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For derivatives of this compound, docking simulations can be employed to predict their binding modes within the active site of a target protein, providing insights that can guide the design of more effective inhibitors or modulators.

While specific docking studies for this compound are not prominently featured in available literature, numerous studies have utilized this approach for other benzoic acid derivatives to explore their therapeutic potential. For example, molecular docking has been used to investigate the binding of benzoic acid derivatives to the SARS-CoV-2 main protease, a key enzyme in the viral life cycle nih.gov. These studies help in identifying potential antiviral agents by predicting their binding affinities and interactions with critical amino acid residues in the enzyme's active site nih.gov.

In another application, docking studies of hydroxybenzoic acid derivatives against snake venom metalloproteinase (SVMP) and phospholipase A2 (SVPLA2) have provided insights into their potential to mitigate toxin-induced skin damage mdpi.com. The simulations revealed specific hydrogen bonding and salt bridge interactions with key amino acid residues, explaining the inhibitory activity of these compounds mdpi.com. Furthermore, docking analysis has been employed to identify therapeutic benzoic acid derivatives for acute myeloid leukemia by predicting their binding to target proteins and comparing them with known drugs stmjournals.com.

For derivatives of this compound, docking simulations would be highly applicable if a specific protein target is identified. The process would involve obtaining the three-dimensional structure of the target protein, often from a public database like the Protein Data Bank (PDB). Then, using specialized software, the this compound derivative would be "docked" into the protein's binding site. The results would be a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. Analysis of the top-ranked poses would reveal the specific interactions between the ligand and the protein, which can then be used to propose modifications to the ligand structure to enhance binding and, consequently, biological activity.

Table 2: Illustrative Examples of Ligand-Protein Docking Studies on Benzoic Acid Derivatives

| Ligand Class | Protein Target | Therapeutic Area/Application | Key Findings from Docking |

| Hydroxybenzoic acid derivatives | Snake Venom Metalloproteinase (SVMP) & Phospholipase A2 (SVPLA2) | Toxin-induced skin damage | Identified hydrogen bonding with SER168, GLY109, and ILE108, and salt bridge interactions with HIS48 mdpi.com. |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Antiviral | Predicted binding affinities and interactions with active site residues to identify potential inhibitors nih.gov. |

| Natural benzoic acid derivatives | Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia | Compared binding energies and interactions with the known inhibitor Gilteritinib to identify promising natural compounds stmjournals.com. |

| 2-hydroxybenzoic acid derivatives | Sirtuin 5 (SIRT5) | Metabolic diseases | Revealed key electrostatic and hydrogen bonding interactions with Arg105 and Tyr102, explaining the inhibitory selectivity nih.gov. |

This table presents findings from docking studies on various benzoic acid derivatives to illustrate the utility of this computational technique. Specific targets and findings for this compound derivatives would depend on their intended biological application.

Research Applications and Potential Impact of 3 Ethoxy 5 Fluorobenzoic Acid

Role as a Synthetic Intermediate

The strategic placement of the ethoxy and fluoro groups on the benzoic acid ring makes 3-ethoxy-5-fluorobenzoic acid a sought-after starting material in synthetic organic chemistry. Its utility spans the creation of compounds with potential therapeutic and agricultural applications.

In the realm of medicinal chemistry, this compound is utilized as a key building block for the synthesis of a variety of investigational therapeutic agents. The fluorinated ethoxybenzoic acid motif can be found in the core structures of molecules designed to interact with specific biological targets.

While direct synthesis of widely known anti-cancer drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in patented compounds investigated for their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The development of small molecule kinase inhibitors is a major focus of modern oncology research. The synthesis of certain investigational kinase inhibitors involves the use of fluorinated benzoic acid derivatives to achieve desired potency and selectivity.

| Investigational Target Class | Role of Fluorinated Benzoic Acid Moiety |

| Kinase Inhibitors | Contributes to binding affinity and selectivity |

The synthesis of novel compounds with potential anti-inflammatory and antimicrobial properties can utilize fluorinated benzoic acid derivatives. While specific examples detailing the direct use of this compound are not prominently featured in major journals, the broader class of fluorobenzoic acids is recognized for its utility in constructing heterocyclic systems that form the backbone of many anti-inflammatory and antimicrobial agents. The electronic effects of the fluorine atom can enhance the biological activity of the final compound.

| Therapeutic Area | Synthetic Utility of Fluorobenzoic Acids |

| Anti-inflammatory | Formation of bioactive heterocyclic cores |

| Antimicrobial | Building block for quinolone and other antibiotic scaffolds |

Research into treatments for neurological disorders often involves the synthesis of novel molecules that can cross the blood-brain barrier and interact with targets in the central nervous system. The lipophilicity imparted by the ethoxy group and the metabolic stability often associated with fluorinated compounds make this compound a potentially useful starting material for the development of such agents. Patented research into compounds for neurodegenerative diseases sometimes includes structures derived from substituted benzoic acids.

In the search for new treatments for diabetes, dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as an important class of oral hypoglycemic agents. The design and synthesis of novel DPP-4 inhibitors often involve the exploration of a wide range of chemical scaffolds. While a direct synthetic route from this compound to a marketed DPP-4 inhibitor is not established, the principles of medicinal chemistry suggest that such a building block could be employed in the synthesis of new chemical entities for screening against this and other metabolic disease targets.

The development of new herbicides, fungicides, and insecticides is crucial for modern agriculture. Fluorinated organic molecules often exhibit potent biological activity in this sector. Substituted benzoic acids are common intermediates in the synthesis of various agrochemicals. The specific combination of ethoxy and fluoro substituents in this compound makes it a candidate for the synthesis of novel active ingredients in crop protection products. Research in this area is often proprietary, but the general principles of agrochemical design point to the potential utility of this compound.

| Agrochemical Class | Potential Application of this compound |

| Herbicides | Synthesis of novel active ingredients |

| Fungicides | Core structure for new fungicidal compounds |

| Insecticides | Building block for next-generation insecticides |

Use in Material Science (e.g., Polymer Synthesis, Liquid Crystals)

While specific applications of this compound in polymer synthesis are not extensively detailed in current literature, its structural motifs are relevant to the field of advanced materials, particularly liquid crystals. Benzoic acid derivatives are fundamental components in the design of liquid crystalline materials. For instance, research into bent-shaped liquid crystals has utilized 3-hydroxybenzoic acid as a central core component. researchgate.net The mesomorphic properties of these materials, which can form various phases such as nematic and columnar, are highly dependent on the molecular structure. researchgate.net

The substitution pattern on the central benzoic acid core, including the presence and nature of lateral groups, significantly influences the physical properties of these liquid crystals. researchgate.net The introduction of an ethoxy group and a fluorine atom, as seen in this compound, could be leveraged to tune these properties. Fluorine substitution is a common strategy in the design of liquid crystal materials to modify parameters like dielectric anisotropy and melting points. Therefore, this compound represents a potentially valuable intermediate for synthesizing new liquid crystal compounds with tailored characteristics for display technologies and other optical applications. tcichemicals.com

Biochemical Probes for Enzyme Interactions

The use of this compound as a direct biochemical probe for studying enzyme interactions is an emerging area of interest. Fluorinated organic molecules are frequently employed in medicinal chemistry and chemical biology to probe biological systems. The fluorine atom's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially altering molecular interactions in a predictable manner.

Small-molecule fluorogenic probes are crucial tools for the sensitive detection of enzyme activities in biological systems, including live cells. researchgate.net These probes are designed to undergo a specific enzymatic reaction that results in a change in their fluorescent properties. While specific probes based on the this compound scaffold are not yet widely reported, its structure provides a template for designing novel fluorogenic substrates for various enzymes, such as oxidases, reductases, and hydrolases. researchgate.netresearchgate.net The development of such probes could aid in understanding the role of specific enzymes in disease and in the screening of potential drug candidates.

Exploration of Biological Activities (for its derivatives)

Derivatives of this compound are subjects of investigation for a range of biological activities, leveraging the combined effects of the fluorine and ethoxy substituents to modulate interactions with biological targets.

Enzyme Modulation and Binding Affinity

Fluorinated benzoic acid derivatives are widely used in the synthesis of active pharmaceutical ingredients (APIs) due to the ability of fluorine substituents to enhance properties like metabolic stability, lipophilicity, and binding affinity to target enzymes. ossila.com The carboxylic acid group can be readily converted into amides or esters, allowing the 3-ethoxy-5-fluorobenzoyl scaffold to be incorporated into larger, more complex molecules designed to inhibit specific enzymes. ossila.com For example, fluorinated benzoic acids are integral components in the structure-based design of potent enzyme inhibitors for fungal infections and other diseases. ossila.com The ethoxy group can also contribute to binding by forming hydrogen bonds or engaging in hydrophobic interactions within an enzyme's active site.

Antimicrobial Potential (of derivatives)

The antimicrobial properties of benzoic acid derivatives are well-established, and substitutions on the benzene (B151609) ring play a critical role in determining their efficacy. Studies on various substituted benzoic acids against bacteria like Escherichia coli have shown that the nature and position of the substituent influence the minimum inhibitory concentration (MIC). nih.gov

For instance, the presence of hydroxyl or methoxyl groups can weaken the antibacterial effect compared to unsubstituted benzoic acid, although the position of the substituent is crucial. nih.gov The lipophilicity of the compound, often represented by the log P value, is a key factor, with higher lipophilicity generally correlating with stronger antibacterial activity. nih.gov Derivatives of this compound, such as hydrazones, are being explored as potential antibacterial agents, capitalizing on the known bioactivity of the fluorinated benzoic acid core combined with the diverse pharmacological properties of the hydrazone moiety. researchgate.net

| Compound | MIC (mg/mL) |

|---|---|

| Benzoic Acid (Ba) | 1 |

| 2-hydroxybenzoic acid (2hBa) | 1 |

| 3,4,5-trihydroxybenzoic acid (3,4,5hBa) | 4 |

| Other hydroxylated/methoxylated derivatives | 2 |

Data sourced from a study on the antibacterial activity of benzoic acid derivatives. nih.gov

Antioxidant Activity (of derivatives)

The antioxidant potential of benzoic acid derivatives is closely linked to their chemical structure, particularly the presence and position of electron-donating groups like hydroxyl and alkoxy groups. These groups can stabilize free radicals, thereby mitigating oxidative stress.

Research on various phenolic acids has demonstrated that the number and arrangement of hydroxyl groups are primary determinants of antioxidant capacity. nih.gov For example, 3,4-dihydroxybenzoic acid shows significantly higher antioxidant activity than its mono-hydroxylated or methoxylated counterparts. nih.gov The introduction of alkoxy groups, such as the ethoxy group in derivatives of this compound, can modulate this activity. Studies on related structures, like 3,5-dialkoxy-4-hydroxycinnamamides, have shown that longer alkoxy chains can enhance antioxidant and lipid peroxidation inhibitory activities. nih.gov This suggests that derivatives of this compound, especially those also containing a hydroxyl group, could be designed to have significant antioxidant properties.

| Compound | Relative Antioxidant Efficiency Ratio |

|---|---|

| 3,4-dihydroxybenzoic acid | 598 |

| 4-hydroxy-3-methoxybenzoic acid | 26 |

| 3,4-dimethoxybenzoic acid | 1 |

Data derived from a study on the Ferric Reducing Antioxidant Power (FRAP) assay of phenolic acids. nih.gov

Industrial Relevance and Scalability Considerations

This compound is commercially available from various chemical suppliers, indicating that viable and scalable synthetic routes have been established. appchemical.comfluorochem.co.ukchemdict.com Its availability as a chemical reagent underscores its industrial relevance as a key building block and intermediate for the synthesis of more complex molecules. It is utilized in research and development across the pharmaceutical, agrochemical, and material science sectors. The presence of multiple functional groups—the carboxylic acid, the ethoxy ether, and the fluoro-substituent—provides multiple reaction sites for chemists to build upon, making it a versatile precursor in organic synthesis.

Process Optimization for Large-Scale Production

The large-scale synthesis of this compound presents several challenges that researchers are actively working to address. A plausible and commonly employed industrial route involves a multi-step synthesis, likely starting from a more readily available precursor such as 3,5-difluorobenzoic acid or a related compound. The key transformations would be a nucleophilic aromatic substitution to introduce the ethoxy group, followed by any necessary functional group manipulations.

One of the primary methods for introducing the ethoxy group is the Williamson ether synthesis . In an industrial setting, this would involve the reaction of a di-substituted phenol (B47542) (e.g., 3-fluoro-5-hydroxybenzoic acid) with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. Process optimization for this step is critical and focuses on several key parameters:

Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. While polar apathetic solvents like DMF or DMSO are effective, their high boiling points and potential for difficult removal on a large scale have led to research into more environmentally benign and easily recoverable solvent systems.

Base Selection and Stoichiometry: The choice of base (e.g., potassium carbonate, sodium hydroxide) and its precise molar ratio to the phenolic precursor are crucial for efficient deprotonation without causing unwanted side reactions.

Temperature and Reaction Time: Optimizing the reaction temperature is a trade-off between achieving a desirable reaction rate and minimizing the formation of impurities. Continuous monitoring of the reaction progress allows for the determination of the optimal reaction time, preventing over-processing and the generation of byproducts.

Purification Methods: On a large scale, traditional purification methods like column chromatography are often not economically viable. Research into crystallization-based purification, including solvent screening and the development of cooling profiles, is essential for isolating the final product with high purity.

The transition from batch to continuous processing, a key principle of process intensification , is also a significant area of research. pitt.edugspchem.com Continuous flow reactors offer improved heat and mass transfer, better control over reaction parameters, and enhanced safety, all of which can lead to higher yields and purity in the large-scale production of specialty chemicals like this compound. pitt.edugspchem.com

Table 1: Illustrative Parameters for Process Optimization of this compound Synthesis

| Parameter | Conventional Batch Process | Optimized Continuous Flow Process | Rationale for Optimization |

| Reaction Temperature | 80-100°C | 100-120°C | Improved heat transfer in flow reactors allows for higher temperatures, increasing reaction rates. |

| Reaction Time | 8-12 hours | 10-30 minutes | Significantly reduced residence time due to efficient mixing and heat transfer. |

| Solvent | DMF or DMSO | Anisole or Cyclopentyl methyl ether (CPME) | Use of more sustainable and easily recoverable solvents. |

| Base | Stoichiometric K₂CO₃ | Packed bed of solid base | Simplifies work-up and allows for easier separation of the product. |

| Yield | 75-85% | >90% | Enhanced control over reaction conditions minimizes byproduct formation. |

| Purification | Column Chromatography / Recrystallization | Continuous Crystallization | Integration of purification into the continuous process, reducing downtime and improving efficiency. |

Cost-Effectiveness and Efficiency in Manufacturing

The manufacturing cost of specialty chemicals is a complex interplay of various factors, with raw material costs often being the most significant contributor. businessplan-templates.comchemanager-online.com For this compound, the cost of the starting materials, particularly the fluorinated precursors, is a major driver of the final product's price. Research into more economical synthetic routes starting from cheaper, more abundant raw materials is therefore a key objective.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a fundamental principle of green chemistry and directly impacts cost by reducing waste.

Energy Consumption: The energy required for heating, cooling, and separation processes can be a substantial operating cost. businessplan-templates.com Process intensification strategies, such as the use of microreactors or reactive distillation, can significantly reduce energy consumption. gspchem.com

Waste Reduction and Management: The costs associated with treating and disposing of chemical waste can be considerable. tue.nl Optimized processes that minimize byproduct formation and allow for solvent recycling are crucial for improving the economic and environmental profile of the manufacturing process.

Labor Costs: While raw materials and energy are significant costs, labor also plays a role. chemanager-online.com Automation and the transition to continuous manufacturing can reduce the number of manual operations, leading to lower labor costs and improved process consistency.

The development of catalytic methods, for instance, in the Williamson ether synthesis, can also contribute to cost-effectiveness. A catalytic approach would reduce the amount of reagents required and simplify purification, thereby lowering both material and processing costs. acs.org

Table 2: Comparative Cost-Driver Analysis for Different Manufacturing Scenarios

| Cost Driver | Traditional Batch Synthesis | Optimized Continuous Synthesis | Impact on Cost-Effectiveness |

| Raw Material Costs | High, due to potentially lower yields and side reactions. | Reduced, due to higher selectivity and yield. | Significant cost savings through more efficient use of expensive precursors. |